molecular formula C8H2BrF3O2 B2914230 2-Bromo-3,5,6-trifluoroterephthalaldehyde CAS No. 2244721-32-0

2-Bromo-3,5,6-trifluoroterephthalaldehyde

Cat. No.: B2914230
CAS No.: 2244721-32-0
M. Wt: 267.001
InChI Key: DRSHDBKTHWRUMC-UHFFFAOYSA-N
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Description

2-Bromo-3,5,6-trifluoroterephthalaldehyde is a fluorinated aromatic aldehyde with a unique molecular structure. The presence of bromine and fluorine atoms at specific positions on the benzene ring confers distinct chemical properties, making it a valuable compound in various synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5,6-trifluoroterephthalaldehyde typically involves the bromination and fluorination of terephthalaldehyde derivatives. One common method includes the bromination of 3,5,6-trifluoroterephthalaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5,6-trifluoroterephthalaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Nucleophilic Substitution: Substituted derivatives with functional groups like amines or thiols.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2-Bromo-3,5,6-trifluoroterephthalaldehyde has diverse applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3,5,6-trifluoroterephthalaldehyde is unique due to the combination of bromine and multiple fluorine atoms, which enhances its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex fluorinated compounds and materials.

Properties

IUPAC Name

2-bromo-3,5,6-trifluoroterephthalaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF3O2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSHDBKTHWRUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)Br)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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